molecular formula C21H21N3O4S2 B2425962 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 681156-88-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2425962
CAS No.: 681156-88-7
M. Wt: 443.54
InChI Key: JRBJUNJAFUEPJE-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide: is a complex organic compound that integrates a chromeno-thiazole core with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-thiazole structure.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Introduction of the Diethylsulfamoyl Group: This step involves the sulfonation of the benzamide derivative with diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

Medically, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno-thiazole core is believed to play a crucial role in binding to these targets, while the benzamide and diethylsulfamoyl groups enhance its binding affinity and specificity. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)aniline

Uniqueness

Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for drug development.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-24(4-2)30(26,27)15-11-9-14(10-12-15)20(25)23-21-22-19-16-7-5-6-8-17(16)28-13-18(19)29-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBJUNJAFUEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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